molecular formula C10H12N4O5 B12934210 9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one

9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one

Cat. No.: B12934210
M. Wt: 268.23 g/mol
InChI Key: UKUBRHKAZHFGHP-KQYNXXCUSA-N
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Description

9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one is a complex organic compound known for its significant role in various biochemical processes. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety. It is commonly found in nucleosides and nucleotides, playing a crucial role in the formation of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one typically involves the condensation of a purine base with a sugar derivative. One common method involves the use of a protected sugar derivative, which is then deprotected to yield the final compound. The reaction conditions often require the use of acidic or basic catalysts to facilitate the condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms are common to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The purine base can undergo substitution reactions, where different functional groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in biochemical applications.

Scientific Research Applications

9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is essential in the study of nucleic acids and their role in genetic information storage and transfer.

    Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in various biochemical assays.

Mechanism of Action

The mechanism of action of 9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it can inhibit viral replication by interfering with the viral DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Similar structure but with different biological activity.

    Guanosine: Another nucleoside with a purine base, differing in the specific functional groups attached.

    Inosine: Similar in structure but with a different base, leading to distinct biological functions.

Uniqueness

9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one is unique due to its specific combination of a purine base and a sugar moiety, which confers distinct biochemical properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research highlight its importance in both basic and applied sciences.

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-4-1-19-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1

InChI Key

UKUBRHKAZHFGHP-KQYNXXCUSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O)O

Origin of Product

United States

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